9-Amino-6-chloro-2-methoxyacridine 9-Amino-6-chloro-2-methoxyacridine 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a cell-permeable fluorescent probe that intercalates into DNA. It selectively binds to poly(dA-dT) sequences with the fluorescence lifetime decreasing with incorporation of guanosine. It is used for labeling DNA and displays excitation/emission spectra of 411/475 nm, respectively. ACMA fluorescence is pH-dependent and is quenched when a pH gradient is established, a property that has been utilized in animal- and plant-based studies. It also inhibits acetylcholinesterase with a Ki value of 49 nM.

Brand Name: Vulcanchem
CAS No.: 3548-09-2
VCID: VC21247784
InChI: InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17)
SMILES: COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol

9-Amino-6-chloro-2-methoxyacridine

CAS No.: 3548-09-2

Cat. No.: VC21247784

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

9-Amino-6-chloro-2-methoxyacridine - 3548-09-2

Specification

Description 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a cell-permeable fluorescent probe that intercalates into DNA. It selectively binds to poly(dA-dT) sequences with the fluorescence lifetime decreasing with incorporation of guanosine. It is used for labeling DNA and displays excitation/emission spectra of 411/475 nm, respectively. ACMA fluorescence is pH-dependent and is quenched when a pH gradient is established, a property that has been utilized in animal- and plant-based studies. It also inhibits acetylcholinesterase with a Ki value of 49 nM.

CAS No. 3548-09-2
Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
IUPAC Name 6-chloro-2-methoxyacridin-9-amine
Standard InChI InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17)
Standard InChI Key IHHSSHCBRVYGJX-UHFFFAOYSA-N
SMILES COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N
Canonical SMILES COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator